3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11FN2 and a molecular weight of 178.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine . The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile: Similar structure but with a different position of the fluoro group.
3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile: Chlorine substituent instead of fluorine.
3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile: Different position of the methyl group.
Uniqueness
3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the fluoro and methyl groups on the phenyl ring can enhance its stability and selectivity in various applications .
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-amino-3-(3-fluoro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3 |
InChI Key |
OHLYNGHSRSKBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(CC#N)N |
Origin of Product |
United States |
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